Erucin Demonstrates Significantly Higher Potency than Sulforaphane in Inducing Phase II Detoxification Enzymes and the MRP2 Transporter
In a direct head-to-head comparison in human colon adenocarcinoma Caco-2 cells, erucin (20 μM) induced the mRNAs of the phase II enzymes NQO1 and UGT1A1, and the xenobiotic transporter MRP2, to a markedly greater extent than sulforaphane (20 μM) [1]. The quantified differences in fold-induction are substantial, demonstrating erucin's superior efficacy in upregulating these key detoxification pathways.
| Evidence Dimension | mRNA induction (fold change vs. control) |
|---|---|
| Target Compound Data | NQO1: 11.1-fold; UGT1A1: 11.6-fold; MRP2: 6.7-fold |
| Comparator Or Baseline | Sulforaphane: NQO1: 3.3-fold; UGT1A1: 5.3-fold; MRP2: 2.2-fold |
| Quantified Difference | Erucin induces NQO1 mRNA 3.4 times more effectively, UGT1A1 mRNA 2.2 times more effectively, and MRP2 mRNA 3.0 times more effectively than sulforaphane. |
| Conditions | Human colon adenocarcinoma Caco-2 cells, 20 μM concentration for each compound. |
Why This Matters
For researchers investigating the transcriptional regulation of detoxification pathways, erucin provides a more potent stimulus than sulforaphane for the specific targets NQO1, UGT1A1, and MRP2.
- [1] Jakubikova, J., Sedlak, J., Mithen, R., & Bao, Y. (2005). Role of PI3K/Akt and MEK/ERK signaling pathways in sulforaphane- and erucin-induced phase II enzymes and MRP2 transcription, G2/M arrest and cell death in Caco-2 cells. Biochemical Pharmacology, 69(11), 1543–1552. View Source
